trideuteriomethyl (Z)-hexadec-9-enoate
Description
Overview of Deuterium (B1214612) Labeling in Metabolic Investigations
Deuterium (²H), a stable isotope of hydrogen, is a particularly useful label in metabolic studies. researchgate.net The replacement of hydrogen with deuterium creates a molecule that is chemically similar to its unlabeled counterpart but has a slightly higher mass. This mass difference is readily detectable by mass spectrometry, allowing for the differentiation and quantification of labeled versus unlabeled molecules. nih.gov
One of the key advantages of deuterium labeling is the "kinetic isotope effect," where the heavier deuterium atom can slow down the rate of chemical reactions in which the carbon-hydrogen bond is broken. nih.gov This property can be exploited to investigate reaction mechanisms and metabolic pathways. Furthermore, deuterium-labeled compounds can be used as internal standards in quantitative analyses, improving the accuracy and precision of measurements. nih.gov
Academic Context of Trideuteriomethyl (Z)-hexadec-9-enoate as a Research Tool
This compound is a specifically designed research tool. The "trideuteriomethyl" group (CD₃) at the ester end of the molecule provides a distinct mass signature, making it an excellent tracer for studying the metabolism of (Z)-hexadec-9-enoate, commonly known as palmitoleic acid methyl ester.
The primary application of this compound lies in its use as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more reliable results.
Furthermore, this compound can be used in metabolic flux analysis to study the rate of synthesis and turnover of palmitoleic acid. By introducing the labeled compound into a cell culture or a living organism, researchers can monitor the appearance of the deuterium label in various downstream metabolites over time. This provides a dynamic picture of lipid metabolism that is not attainable with traditional steady-state measurements.
Detailed Research Applications and Findings
While specific published research focusing exclusively on this compound is not extensively available, its utility can be inferred from studies utilizing similarly structured deuterated fatty acid methyl esters. The primary research applications for this compound would fall into the following categories:
Quantitative Bioanalysis: Serving as a heavy-labeled internal standard for the precise measurement of methyl (Z)-hexadec-9-enoate in various biological matrices such as plasma, tissues, and cell extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Tracer Studies: Investigating the metabolic fate of the methyl ester of palmitoleic acid. This could involve tracking its incorporation into more complex lipids like triglycerides and phospholipids, or its breakdown through beta-oxidation.
Lipid Turnover and Flux Analysis: Quantifying the rate at which pools of palmitoleate-containing lipids are synthesized and degraded in response to different physiological or pathological stimuli. nih.gov
The data generated from such studies would be crucial in understanding the role of palmitoleic acid in various metabolic processes and diseases.
Table 1: Potential Research Findings from Studies Utilizing this compound
| Research Area | Potential Finding | Implication |
|---|---|---|
| Metabolic Syndrome Research | Altered turnover rates of palmitoleate-containing lipids in insulin-resistant versus insulin-sensitive individuals. | Elucidating the role of specific lipid dynamics in the pathogenesis of metabolic diseases. |
| Nutritional Science | Tracing the incorporation of dietary palmitoleate (B1233929) into various tissue lipid pools. | Understanding the bioavailability and metabolic impact of dietary fatty acids. |
| Drug Discovery and Development | Assessing the effect of a therapeutic agent on the synthesis or breakdown of palmitoleate. | Providing a biomarker for drug efficacy in targeting lipid metabolism. |
Table 2: Chemical Properties of (Z)-hexadec-9-enoate and its Trideuteriomethyl Analog
| Property | Methyl (Z)-hexadec-9-enoate | This compound (Estimated) |
|---|---|---|
| Chemical Formula | C₁₇H₃₂O₂ | C₁₇H₂₉D₃O₂ |
| Molecular Weight | 268.44 g/mol | 271.46 g/mol |
| Isotopic Enrichment | Natural Abundance | >98% Deuterium |
| Primary Application | Analyte | Internal Standard, Metabolic Tracer |
Structure
3D Structure
Properties
Molecular Formula |
C17H32O2 |
|---|---|
Molecular Weight |
271.5 g/mol |
IUPAC Name |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
InChI Key |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling of Trideuteriomethyl Z Hexadec 9 Enoate
Synthetic Routes for Trideuteriomethyl Precursors for Esterification
The successful synthesis of trideuteriomethyl (Z)-hexadec-9-enoate hinges on the availability of a highly pure trideuteriomethyl precursor. Deuterated methanol (B129727) (CD3OD) is the most common and cost-effective starting material for nearly all trideuteriomethylation reagents. nih.gov From this primary source, various reactive intermediates can be prepared for efficient esterification.
Trideuteriomethyl iodide (CD3I) is a highly effective and widely used reagent for introducing the trideuteriomethyl group via nucleophilic substitution reactions. cymitquimica.com Its synthesis from deuterated methanol can be achieved through several established methods.
One common laboratory-scale method involves the reaction of deuterated methanol with a mixture of red phosphorus and elemental iodine. bloomtechz.com In this process, phosphorus triiodide (PI3) is generated in situ, which then reacts with CD3OD to produce CD3I. The reaction mixture is typically heated to facilitate the conversion, and the volatile trideuteriomethyl iodide is collected by distillation. bloomtechz.com
Another prevalent method is the reaction of deuterated methanol with hydriodic acid (HI). researchgate.netchemicalbook.com This reaction can be performed by heating the two reagents, often with the addition of a dehydrating agent or under conditions that favor the removal of water to drive the equilibrium towards the product. researchgate.net Yields for this method can be high, with some procedures reporting over 80%. chemicalbook.com
A third approach utilizes trimethylsilyl (B98337) iodide (TMSI). Deuterated methanol is reacted with TMSI in a suitable solvent like dichloromethane. bloomtechz.com This reaction proceeds under mild conditions, often starting at 0°C and slowly warming to room temperature, and can produce the desired trideuteriomethyl iodide directly for use in subsequent steps without extensive purification. bloomtechz.com
| Reagents | Typical Conditions | Advantages | Reported Yield |
|---|---|---|---|
| CD3OD, Red Phosphorus, Iodine | Heating (e.g., 65°C) followed by distillation bloomtechz.com | Commonly used, established procedure bloomtechz.com | Variable |
| CD3OD, Hydriodic Acid (HI) | Heating (40-50°C) followed by distillation chemicalbook.com | Direct conversion, high yields reported chemicalbook.com | ~84% chemicalbook.com |
| CD3OD, Trimethylsilyl Iodide (TMSI) | 0°C to room temperature in CH2Cl2 bloomtechz.com | Mild conditions, can be used directly bloomtechz.com | High (often used in situ) bloomtechz.com |
Esterification Techniques for Incorporating the Trideuteriomethyl Group into (Z)-Hexadec-9-enoic Acid
Once a suitable trideuteriomethyl precursor is obtained, it must be incorporated into the (Z)-hexadec-9-enoic acid (palmitoleic acid) backbone. wikipedia.orggenome.jp This is achieved through various esterification or transesterification reactions.
The most direct method for producing this compound is the Fischer-Speier esterification. This reaction involves heating (Z)-hexadec-9-enoic acid with an excess of trideuteriomethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). nih.gov The excess deuterated methanol serves as both the reactant and the solvent, driving the reaction equilibrium toward the formation of the ester product. The reaction is typically performed under reflux for several hours, after which the product is isolated through extraction and purified. nih.gov This method is particularly useful for converting the free fatty acid directly to its deuterated methyl ester. nih.gov
Transesterification is a suitable method when the starting material is an existing ester of (Z)-hexadec-9-enoic acid, such as a triglyceride found in natural oils or a simple alkyl ester. In this process, the existing ester is reacted with trideuteriomethanol in the presence of a base catalyst, such as sodium methoxide (B1231860) (NaOCH3) or potassium hydroxide (B78521) (KOH). The catalyst deprotonates the trideuteriomethanol, forming the trideuteriomethoxide anion (CD3O-), a strong nucleophile that attacks the carbonyl carbon of the starting ester. This results in the substitution of the original alcohol group with the trideuteriomethyl group. The reaction is reversible and is driven to completion by using a large excess of trideuteriomethanol.
While trideuteriomethanol and trideuteriomethyl iodide are the most common reagents, other options exist for introducing the CD3 group. Deuterated methanol itself can act as a direct trideuteriomethylation reagent under certain catalytic conditions, such as borrowing hydrogen catalysis, although this is less common for simple ester formation. nih.gov More significantly, CD3OD is the precursor for a range of other methylating agents. nih.gov For instance, trideuteriomethyl triflate (CD3OTf) or trideuteriomethyl tosylate (CD3OTs) can be synthesized from CD3OD and used as potent electrophilic methylating agents. nih.gov Another alternative developed from deuterated dimethyl sulfoxide (B87167) ([D6]DMSO) can also serve as an electrophilic CD3 source. nih.gov However, for the specific synthesis of a fatty acid methyl ester like this compound, direct acid-catalyzed esterification with CD3OD or methylation of the carboxylate salt with CD3I remain the most straightforward and efficient methods.
Isotopic Purity and Regiospecificity Assessment in this compound Synthesis
Ensuring the quality of the synthesized this compound requires rigorous analytical assessment to confirm both isotopic purity and regiospecificity. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium (B1214612) atoms (three, in this case), while regiospecificity confirms that the deuterium atoms are located exclusively on the methyl ester group and not elsewhere in the molecule.
High-resolution mass spectrometry (HR-MS) is a primary tool for this analysis. rsc.org By comparing the mass spectrum of the synthesized compound to its non-deuterated analog, a mass shift of +3.018 Da (3 x the mass difference between D and H) is expected. The relative intensities of the isotopic peaks allow for the calculation of isotopic enrichment. rsc.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) is also frequently used for the analysis of fatty acid methyl esters, providing both separation from impurities and mass data for purity assessment. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information on the location of the deuterium labels, thus confirming regiospecificity. rsc.org In ¹H NMR, the integration of the methoxy (B1213986) singlet (-OCH3) at approximately 3.7 ppm would be significantly diminished or absent, corresponding to the level of deuterium incorporation. Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the signal from the -OCD3 group, confirming its presence and chemical environment. researchgate.net
| Technique | Information Provided | Key Observation |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity and molecular formula confirmation rsc.org | Observation of the correct molecular ion peak with a +3 Da shift and calculation of enrichment from isotopic distribution. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical purity and isotopic enrichment nih.gov | Separation from non-deuterated species and impurities, followed by mass analysis. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Regiospecificity and degree of incorporation rsc.org | Diminished or absent signal for the methoxy protons (-OCH3). |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct confirmation of deuterium location (Regiospecificity) researchgate.net | A signal corresponding to the trideuteriomethyl group in the expected chemical shift region. researchgate.net |
Advanced Analytical Techniques for Trideuteriomethyl Z Hexadec 9 Enoate in Quantitative Biological Research
Mass Spectrometry-Based Quantification and Isotope Tracing of Trideuteriomethyl (Z)-hexadec-9-enoate
Mass spectrometry stands as a cornerstone in the quantitative analysis of lipids, offering high sensitivity and specificity. When coupled with isotopic labeling, as in the case of this compound, it becomes a powerful tool for tracing the metabolic fate of fatty acids and for achieving precise quantification in complex biological matrices. The incorporation of three deuterium (B1214612) atoms in the methyl ester group provides a distinct mass shift, allowing for its differentiation from its endogenous, non-labeled counterparts.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of fatty acid methyl esters (FAMEs) due to its excellent chromatographic resolution and sensitive detection capabilities. nih.gov In the context of this compound, GC-MS allows for the separation of this specific labeled fatty acid ester from other lipids in a sample, followed by its ionization and mass analysis. unm.ac.id The resulting data provides both qualitative identification based on retention time and mass spectrum, as well as quantitative information based on signal intensity.
For enhanced sensitivity and specificity in quantitative studies, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. epa.gov Rather than scanning a full mass range, SIM mode focuses the mass spectrometer on a small number of specific ions of interest. nih.govhelsinki.fi This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection and quantification of low-abundance analytes like this compound, even in complex biological samples. nih.gov The selection of ions for SIM is based on the fragmentation pattern of the target molecule. For this compound, the molecular ion and specific fragment ions that retain the deuterated methyl group would be monitored. This technique has been shown to increase sensitivity approximately 10-fold compared to full-scan mode. nih.govhelsinki.fi
Table 1: Comparison of GC-MS Modes for FAME Analysis
| Feature | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |
| Primary Use | Compound identification and qualitative analysis | Targeted quantification and trace analysis epa.gov |
| Mass Analyzer Operation | Scans a wide range of m/z values | Monitors a few specific m/z values nih.govhelsinki.fi |
| Sensitivity | Lower | Higher (approx. 10-fold increase) nih.govhelsinki.fi |
| Specificity | Lower | Higher epa.gov |
| Application for this compound | Structural confirmation | Precise quantification in biological samples |
Electron ionization (EI) is a common ionization technique used in GC-MS that produces distinct and reproducible fragmentation patterns, which are crucial for compound identification. The mass spectrum of the non-deuterated analog, methyl (Z)-hexadec-9-enoate, shows characteristic fragments. nist.gov For this compound, the fragmentation pattern will be similar, but with a +3 Da shift for any fragment containing the trideuteriomethyl group. The molecular ion (M+) will be observed at m/z 271.45, reflecting the addition of the three deuterium atoms. Other key fragments, such as those resulting from cleavages near the ester group, will also exhibit this mass shift, confirming the presence and integrity of the labeled compound. Stable isotope labeling experiments are instrumental in understanding these fragmentation pathways. nih.gov
Triple quadrupole mass spectrometry (GC-TQ-MS) offers a higher level of selectivity and sensitivity for quantitative analysis through a technique called Multiple Reaction Monitoring (MRM). researchgate.net This method involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell (the second quadrupole), and the detection of a specific product ion in the third quadrupole. nih.gov For this compound, a specific precursor-to-product ion transition can be monitored, which drastically reduces chemical noise and matrix interference. This makes GC-TQ-MS particularly well-suited for the precise quantification of this labeled compound in complex lipid extracts, a key requirement in advanced lipidomics research. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) in Conjunction with this compound as a Tracer
Liquid chromatography-mass spectrometry (LC-MS) provides a complementary approach to GC-MS, particularly for the analysis of a broader range of lipids without the need for derivatization. When this compound is used as a tracer, LC-MS can be employed to track its incorporation into more complex lipid species, such as phospholipids, triglycerides, and cholesterol esters. nih.gov The high accuracy and reproducibility of LC-MS/MS make it a powerful tool for metabolite profiling. nih.gov The mass shift introduced by the deuterium label allows for the clear differentiation of lipids synthesized from the tracer from the pre-existing lipid pool. This enables detailed studies of fatty acid metabolism and flux through various lipid biosynthetic pathways.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification using this compound as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving accurate and precise absolute quantification of metabolites. researchgate.net In this method, a known amount of an isotopically labeled compound, in this case, this compound, is added to a sample as an internal standard before any sample processing steps. nih.gov Because the labeled internal standard is chemically identical to the endogenous analyte (methyl (Z)-hexadec-9-enoate), it experiences the same extraction inefficiencies and ionization suppression or enhancement during analysis. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and analysis. researchgate.netnih.gov
Mass Isotopomer Distribution Analysis (MIDA) using this compound for Metabolic Flux Determination
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers, such as fatty acids, in vivo. nih.gov By administering a stable isotopically enriched precursor, the relative abundances of different mass isotopomers in the resulting polymer can be measured by mass spectrometry (MS). nih.gov This analysis allows for the calculation of the enrichment of the biosynthetic precursor pool and the fraction of newly synthesized polymers. nih.gov
In the context of lipid metabolism, this compound can be used as a tracer to determine the metabolic flux through pathways involving fatty acid synthesis and modification. While direct studies detailing the use of this compound for MIDA are not prevalent in the searched literature, the principles of MIDA are applicable. For instance, after administration, the trideuteriomethyl group can be tracked as it is incorporated into various lipid species. The distribution of the M+3 isotopologue (due to the three deuterium atoms) in the total pool of a specific fatty acid or lipid can be used to calculate the rate of its synthesis.
Metabolic flux analysis (MFA) is a broader approach that utilizes stable isotope-labeled compounds to investigate intracellular metabolic pathways. medchemexpress.com Techniques based on 13C and 15N tracers are common in MFA. medchemexpress.com The data from MIDA, when applied to deuterated tracers like this compound, can be integrated into MFA models to provide a comprehensive understanding of metabolic network dynamics. medchemexpress.com
Table 1: Hypothetical MIDA Data for Palmitoleate (B1233929) Synthesis
| Time Point (hours) | Isotopologue | Relative Abundance (%) | Calculated Fractional Synthesis |
|---|---|---|---|
| 0 | M+0 | 99.0 | 0.00 |
| 0 | M+3 | 1.0 | 0.00 |
| 6 | M+0 | 90.0 | 0.09 |
| 6 | M+3 | 10.0 | 0.09 |
| 12 | M+0 | 82.0 | 0.17 |
| 12 | M+3 | 18.0 | 0.17 |
| 24 | M+0 | 70.0 | 0.29 |
| 24 | M+3 | 30.0 | 0.29 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying metabolism. frontiersin.org Deuterium (²H) NMR, in particular, has seen a resurgence in interest for metabolic imaging and pathway elucidation due to the low natural abundance of deuterium, which results in minimal background signal. nih.govescholarship.org
Deuterium (²H) NMR can be employed to trace the metabolic fate of this compound. The distinct signal from the trideuteriomethyl group can be monitored as the fatty acid is metabolized through various pathways, such as beta-oxidation, elongation, and desaturation. nih.gov The appearance of the deuterium label in different metabolites over time provides direct evidence of the metabolic pathways involved and can help in their elucidation.
For example, if this compound undergoes elongation, the deuterium label would be observed in longer-chain fatty acids. Conversely, if it is a substrate for desaturases, the label would appear in polyunsaturated fatty acids. The chemical shift of the deuterium signal can provide information about the chemical environment of the label, aiding in the identification of the labeled metabolites. nih.gov
Dual-labeling studies, utilizing both ¹³C and ²H isotopes, can provide even more detailed insights into metabolic pathways. In such experiments, a ¹³C-labeled substrate (e.g., [¹³C]glucose) could be administered along with this compound. ¹³C NMR would then be used to track the incorporation of carbon atoms from glucose into the glycerol (B35011) backbone of triglycerides, while ²H NMR simultaneously monitors the incorporation and transformation of the deuterated fatty acid.
This dual-labeling approach allows for the simultaneous investigation of both carbohydrate and lipid metabolism and their interplay. For instance, it can be used to study how dietary carbohydrates contribute to the esterification of specific fatty acids into complex lipids. The combination of ¹³C and ²H NMR provides a more complete picture of metabolic regulation and substrate utilization. medrxiv.org
Methodological Considerations for Internal Standard Application of this compound
Stable isotope-labeled compounds, such as this compound, are considered ideal internal standards for mass spectrometry-based quantitative analysis. researchgate.net They share similar physicochemical properties with their unlabeled counterparts, leading to comparable extraction recovery and chromatographic behavior. researchgate.net
The accuracy of quantification using a deuterated internal standard heavily relies on its isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration. tandfonline.com Therefore, it is crucial to assess the deuteration purity of this compound. This is typically done by the manufacturer, but should be verified by the end-user. High-resolution mass spectrometry or NMR can be used to determine the percentage of the deuterated species and to check for the presence of any unlabeled methyl (Z)-hexadec-9-enoate.
The specificity of the internal standard is also critical. The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic overlap in the mass spectrometer. A difference of at least 3 mass units is generally recommended. researchgate.net The trideuteriomethyl group in this compound provides this necessary mass shift.
Table 2: Quality Control Parameters for Deuterated Internal Standards
| Parameter | Acceptance Criteria | Analytical Technique |
|---|---|---|
| Isotopic Purity | >98% | Mass Spectrometry, NMR |
| Chemical Purity | >95% | HPLC, GC-MS |
| Cross-Contamination (unlabeled analyte) | <0.1% | LC-MS/MS |
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a major challenge in quantitative LC-MS/MS analysis. waters.commyadlm.orgchromatographyonline.com Deuterated internal standards are widely used to compensate for these effects. waters.comnih.govresearchgate.net The underlying assumption is that the analyte and the internal standard will experience the same degree of matrix effect, and therefore, the ratio of their signals will remain constant. waters.com
However, it cannot be assumed that deuterated internal standards will always perfectly correct for matrix effects. myadlm.orgresearchgate.net Differences in retention times between the analyte and the deuterated standard, known as the isotope effect, can lead to differential matrix effects, where the two compounds experience different degrees of ion suppression or enhancement. researchgate.net This is particularly relevant in areas of the chromatogram where the matrix effect is rapidly changing.
Therefore, when using this compound as an internal standard, it is essential to carefully validate the method for matrix effects. This involves comparing the response of the analyte in the presence and absence of the biological matrix. Signal normalization is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to construct the calibration curve and to quantify the analyte in unknown samples.
Future Directions and Emerging Research Paradigms for Trideuteriomethyl Z Hexadec 9 Enoate in Lipid Research
Integration with Multi-Omics Approaches (e.g., Lipidomics and Proteomics) for Holistic Metabolic Insights
The future of metabolic research lies in the integration of multiple high-throughput "omics" platforms to create a holistic view of biological systems. nih.gov Trideuteriomethyl (Z)-hexadec-9-enoate serves as a powerful tool in this context, allowing for the dynamic tracking of fatty acid flux through various metabolic networks. By combining data from lipidomics, proteomics, genomics, and metabolomics, researchers can move beyond static snapshots of lipid profiles to a comprehensive understanding of metabolic regulation. nih.govnih.gov
When cells or organisms are supplied with this compound, the deuterated methyl group acts as a stable isotopic label. This label can be traced as the fatty acid is incorporated into complex lipids, elongated, desaturated, or broken down. Lipidomics, particularly mass spectrometry-based approaches, can identify and quantify the full spectrum of deuterated lipid species, revealing the specific pathways that are active under different physiological or pathological conditions. nih.gov
Simultaneously, proteomics can identify changes in the expression levels of enzymes and regulatory proteins involved in lipid metabolism. By correlating the flux of the deuterated tracer with proteomic data, researchers can pinpoint the specific enzymatic steps that are modulated in response to stimuli or in disease states. This integrated multi-omics approach has been effective in revealing metabolic reprogramming in conditions like acute myeloid leukemia, where it highlighted dysregulation of fatty acid metabolism and fluxes. nih.gov This strategy allows for the construction of detailed metabolic maps, providing a powerful platform for identifying novel therapeutic targets and understanding the complex interplay between different molecular layers that govern metabolic health and disease. escholarship.org
Advancements in High-Throughput Screening and Automation in Deuterated Fatty Acid Analysis
The increasing scale of lipid research and the need to analyze large sample cohorts necessitates advancements in analytical throughput and automation. The analysis of deuterated fatty acids like this compound is benefiting significantly from these developments. High-throughput screening (HTS) assays coupled with mass spectrometry are enabling the rapid testing of large compound libraries for their effects on lipid metabolism. nih.gov For instance, an HTS assay was developed for stearoyl-CoA desaturase (SCD1) using a deuterium-labeled stearoyl-CoA substrate, which allowed for the screening of over 1.7 million compounds and the identification of potent inhibitors. nih.gov This methodology avoids the use of radioactive materials and overcomes interference from endogenous lipids, demonstrating a robust platform adaptable for studying various enzymes involved in fatty acid metabolism. nih.gov
Automation is also revolutionizing sample preparation and analysis. Automated workflows for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) significantly reduce manual labor, minimize human error, and improve reproducibility. shimadzu.com.sg Systems like the AOC-6000 Plus can fully automate sample preparation steps, including esterification and extraction, before immediate injection into a gas chromatography-mass spectrometry (GC-MS) system. shimadzu.com.sg This "walkaway" automation increases productivity and ensures that all samples are processed identically, leading to highly reliable and reproducible data. shimadzu.com.sgnih.gov Such automated solutions are critical for large-scale clinical and research studies that rely on the precise quantification of deuterated fatty acid tracers and their metabolites.
Computational and Systems Biology Modeling of Deuterated Lipid Metabolic Networks
Data generated from tracer studies with this compound provide the quantitative flux information necessary to build and validate sophisticated computational models of lipid metabolism. frontiersin.org Systems biology approaches aim to create mathematical models that can simulate the dynamic behavior of complex metabolic networks. nih.gov These models integrate various datasets, including flux data from stable isotope tracing, to understand how the network responds to perturbations. escholarship.org
Physics-based methods, such as molecular dynamics (MD) simulations, can provide atomic-level insights into how lipids interact with proteins and form structures like lipid droplets. acs.orgnih.gov While not directly modeling metabolism, these simulations inform larger-scale models by defining the biophysical constraints of the system.
More directly relevant are kinetic and stoichiometric modeling approaches like flux balance analysis (FBA). frontiersin.org These models use the known network of biochemical reactions to predict metabolic fluxes throughout the system. Data from deuterated tracers are invaluable for constraining these models and ensuring they accurately reflect biological reality. By inputting the measured rates of synthesis, elongation, and oxidation of this compound, researchers can refine the parameters of the entire lipid metabolic network. universiteitleiden.nl This allows for in silico experiments, such as predicting the effect of a drug or a genetic mutation on lipid homeostasis, thereby guiding further experimental work and providing a deeper understanding of metabolic diseases. frontiersin.orgnih.gov
Exploration of Novel Deuterium (B1214612) Labeling Positions and Isotopologue Designs for Enhanced Research Specificity
The specific placement of deuterium atoms within a fatty acid molecule can be tailored to answer highly specific biological questions. nih.gov While this compound features a label on the methyl ester group, future research is increasingly focused on designing novel isotopologues with deuterium labels at specific positions along the fatty acid chain.
One powerful application is the use of deuterium at sites prone to oxidation, such as the bis-allylic positions in polyunsaturated fatty acids (PUFAs). wikipedia.org Replacing hydrogen with the heavier deuterium isotope at these labile positions creates a significant kinetic isotope effect, slowing down the rate of hydrogen abstraction and thereby inhibiting non-enzymatic lipid peroxidation. wikipedia.org This strategy of "reinforcing" lipids has therapeutic potential for diseases driven by oxidative stress.
Furthermore, developing synthetic routes to place deuterium at various positions allows for detailed mechanistic studies. nih.govresearchgate.net For example, labeling can help differentiate between de novo synthesis, elongation of existing fatty acids, and desaturation. jove.com Advanced analytical techniques are being developed to precisely determine the position-specific abundance of deuterium within a molecule, which is crucial for interpreting the results from these sophisticated tracers. acs.org The ability to synthesize and analyze a variety of deuterated isotopologues will provide researchers with a versatile toolkit to dissect complex metabolic pathways with greater precision. nih.gov
Applications in Understanding Inter-organ Lipid Exchange and Communication Pathways
Lipid metabolism is not confined to individual cells but involves a complex network of communication and substrate exchange between different organs, including the liver, adipose tissue, intestine, and muscle. pasteur-lille.frnih.gov this compound and other deuterated fatty acids are ideal tools for studying these inter-organ dynamics in vivo.
By administering the labeled fatty acid and subsequently measuring its appearance and the appearance of its metabolites in different tissues and in the circulation, researchers can map the pathways of lipid trafficking. nih.gov For example, one can quantify the rate at which dietary fatty acids are absorbed by the intestine, packaged into chylomicrons, taken up by the liver, and then re-secreted in very-low-density lipoproteins (VLDLs) to be delivered to peripheral tissues like adipose tissue for storage or muscle for oxidation. embopress.org
This approach can reveal how inter-organ communication is altered in metabolic diseases. pasteur-lille.fr For instance, in insulin (B600854) resistance, the normal suppression of lipolysis in adipose tissue is impaired, leading to an increased flux of free fatty acids to the liver. This can be precisely quantified using deuterated tracers. embopress.org Understanding the complex cross-talk between organs is crucial for developing effective therapies for systemic metabolic disorders, and deuterated fatty acid tracers provide a dynamic and quantitative means to achieve this. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trideuteriomethyl (Z)-hexadec-9-enoate, and how do reaction conditions influence isotopic purity?
- Methodological Answer : The synthesis typically involves esterification of (Z)-hexadec-9-enoic acid with deuterated methanol (CD₃OD) using acid catalysts (e.g., H₂SO₄ or HCl). Isotopic purity is highly dependent on reaction time, temperature, and the exclusion of moisture. For example, prolonged reflux (6–8 hours at 70°C) under anhydrous conditions ensures complete esterification while minimizing proton exchange. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and isotopic purity verification by mass spectrometry (e.g., ESI-MS or GC-MS) are critical .
Q. How can GC-MS and ¹H/²H NMR be optimized for quantifying this compound in complex biological matrices?
- Methodological Answer : For GC-MS, use a polar capillary column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 5°C/min) to resolve the compound from co-eluting lipids. Deuterated analogs show a characteristic mass shift (e.g., m/z 270 → 273 for [M]⁺). In NMR, the trideuteriomethyl group appears as a singlet at ~3.6 ppm in ¹H NMR, while ²H NMR (at 61.4 MHz) confirms isotopic enrichment. Pre-concentration via solid-phase extraction (C18 cartridges) improves sensitivity .
Q. What are the best practices for isolating this compound from natural sources or reaction mixtures?
- Methodological Answer : Liquid-liquid extraction (using hexane:ethyl acetate, 9:1) followed by preparative HPLC (C18 column, isocratic elution with 85% methanol) achieves high recovery (>90%). Confirmation of geometric purity (Z-isomer) requires FT-IR (C=C stretch at ~720 cm⁻¹) or NOESY NMR to verify cis-configuration .
Advanced Research Questions
Q. How does isotopic labeling with this compound enhance tracking of lipid oxidation pathways in metabolic studies?
- Methodological Answer : The deuterated methyl group acts as a stable isotopic tracer for LC-HRMS-based flux analysis. For example, in vitro oxidation assays (using lipoxygenase or cytochrome P450 enzymes) coupled with MS/MS fragmentation (e.g., monitoring m/z 273 → 255 for β-oxidation products) reveal site-specific oxidation kinetics. Comparative studies with non-deuterated analogs control for kinetic isotope effects .
Q. What role does stereochemistry play in the biological activity of this compound compared to its (E)-isomer or enantiomers?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) and circular dichroism (CD) spectroscopy are used to isolate (R)- or (S)-configured esters. Biological assays (e.g., pheromone response in insects) show that (Z)-isomers exhibit species-specific activity, while deuterated analogs may alter volatility or receptor binding kinetics. For instance, (2S)-configured esters of similar compounds show no attraction in Zygaenidae moths, suggesting strict stereochemical requirements .
Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound compare to its non-deuterated counterpart?
- Methodological Answer : Bomb calorimetry or computational methods (DFT calculations at the B3LYP/6-31G* level) quantify differences in enthalpy (ΔHf). Deuterated esters exhibit slightly higher bond dissociation energies (C-D vs. C-H), leading to ~1–2% variance in thermodynamic stability. These differences are critical in modeling lipid peroxidation kinetics .
Q. Can this compound serve as an internal standard for lipidomics, and what are the validation parameters?
- Methodological Answer : As a stable isotope-labeled internal standard (SIL-IS), it must meet validation criteria per FDA guidelines:
- Linearity : R² > 0.99 over 3 orders of magnitude.
- Precision : CV < 15% for intra-/inter-day assays.
- Recovery : 85–115% in spiked plasma or tissue homogenates.
Matrix effects are minimized via matched solvent systems (e.g., heptane for lipid extracts) .
Q. What experimental designs mitigate deuterium/hydrogen exchange during long-term storage of this compound?
- Methodological Answer : Storage at −80°C in amber vials under argon minimizes proton exchange. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring quantify degradation. Silanized glassware and deuterated solvents (e.g., CDCl₃) further reduce exchange during handling .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
